Cas no 28875-17-4 (Boc-Ala-OMe)

Boc-Ala-OMe 化学的及び物理的性質
名前と識別子
-
- (S)-N-tert-Butoxycarbonylalanine methyl ester
- BOC-L-ALANINE METHYL ESTER
- Boc-Alanine methyl ester
- Boc-ala-ome
- L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- methyl N-(tert-butoxycarbonyl)-L-alaninate
- N-tert-Butoxycarbonylalanine Methyl Ester
- (S)-methyl 2-(tert-butoxycarbonylamino)propanoate
- ARK017
- N-(tert-butyloxycarbonyl)-L-alanine meth
- N-Boc-(S)-alanine methyl ester
- N-Boc-alanine methyl ester
- N-Boc-L-alanine methyl ester
- N-t-Boc-L-alanine methyl ester
- N-tert-butoxycarbonyl-L-alanine methyl ester
- Methyl (S)-2-(tert-butoxycarbonylamino)propanoate
- N-(tert-Butyloxycarbonyl)-L-alanine methyl ester
- (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOATE
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- GJDICGOCZGRDFM-LURJTMIESA-N
- L-Alanine,N-[(1,1-dimethylethoxy)carb
- Boc-Ala-OMe, 99%
- EN300-204426
- AM20090380
- AS-18265
- Methyl 2-[(tert-butoxycarbonyl)amino]propanoate #
- methyl (S)-2-tert-butoxycarbonylaminopropanate
- N-(tert-Butoxycarbonyl)-L-alanine methyl ester
- A819647
- Propanoic acid, methyl ester, (2S)-2-[(t-butoxycarbonyl)amino]-
- SCHEMBL709981
- N-(tert.-butyloxycarbonyl)-L-alanine methyl ester
- Q-101538
- CS-W002173
- BDBM36052
- 28875-17-4
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- methyl(S)-2-tert-butoxycarbonylaminopropanate
- methyl (tert-butoxycarbonyl)-L-alaninate;methyl (2S)-2-(tert-butoxycarbonylamino)propanoate?N-tert-Butoxycarbonylalanine Methyl Ester;N-Boc-L-alanine Methyl Ester
- DTXSID30446058
- AKOS010368059
- HY-W002173
- MFCD00038513
- Q-101552
- Methyl (tert-butoxycarbonyl)-L-alaninate
- N-[(1,1-dimethylethoxy)carbonyl]Alanine methyl ester
- DB-326895
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate
- Boc-Ala-OMe
-
- MDL: MFCD00038513
- インチ: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1
- InChIKey: GJDICGOCZGRDFM-LURJTMIESA-N
- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)OC([H])([H])[H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 203.115758g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 203.115758g/mol
- 単一同位体質量: 203.115758g/mol
- 水素結合トポロジー分子極性表面積: 64.6Ų
- 重原子数: 14
- 複雑さ: 219
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.03 g/mL at 25 °C(lit.)
- ゆうかいてん: 32-35 °C (lit.)
- ふってん: 278 ºC
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4315 (estimate)
- PSA: 64.63000
- LogP: 1.46350
- 光学活性: [α]21/D −45°, c = 1 in methanol
- ようかいせい: 使用できません
Boc-Ala-OMe セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Boc-Ala-OMe 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-Ala-OMe 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB437920-5g |
(S)-N-tert-Butoxycarbonylalanine methyl ester, 95% (Boc-L-Ala-OMe); . |
28875-17-4 | 95% | 5g |
€62.60 | 2025-02-20 | |
Enamine | EN300-204426-2.5g |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
28875-17-4 | 95% | 2.5g |
$25.0 | 2023-09-16 | |
eNovation Chemicals LLC | D502622-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)aMino)propanoate |
28875-17-4 | 97% | 5g |
$100 | 2024-05-24 | |
Enamine | EN300-204426-0.05g |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
28875-17-4 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-204426-5.0g |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
28875-17-4 | 95% | 5g |
$26.0 | 2023-05-31 | |
eNovation Chemicals LLC | D378094-100g |
Boc-L-Alanine methyl ester |
28875-17-4 | 97% | 100g |
$500 | 2023-05-15 | |
eNovation Chemicals LLC | D378094-500g |
Boc-L-Alanine methyl ester |
28875-17-4 | 97% | 500g |
$900 | 2023-05-15 | |
Apollo Scientific | OR61274-100g |
L-Alanine methyl ester, N-BOC protected |
28875-17-4 | 95% | 100g |
£84.00 | 2025-02-20 | |
abcr | AB437920-5 g |
(S)-N-tert-Butoxycarbonylalanine methyl ester, 95% (Boc-L-Ala-OMe); . |
28875-17-4 | 95% | 5g |
€78.00 | 2023-07-18 | |
abcr | AB437920-25 g |
(S)-N-tert-Butoxycarbonylalanine methyl ester, 95% (Boc-L-Ala-OMe); . |
28875-17-4 | 95% | 25g |
€105.60 | 2023-07-18 |
Boc-Ala-OMe 関連文献
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M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678
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Ileana Dragutan,Valerian Dragutan,Albert Demonceau RSC Adv. 2012 2 719
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3. High yielding synthesis of dehydroamino acid and dehydropeptide derivativesPaula M. T. Ferreira,Hernani L. S. Maia,Luís S. Monteiro,Joana Sacramento J. Chem. Soc. Perkin Trans. 1 1999 3697
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Takashi Ohshima,Yukiko Hayashi,Kazushi Agura,Yuka Fujii,Asako Yoshiyama,Kazushi Mashima Chem. Commun. 2012 48 5434
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Tomas Carrillo-Marquez,Lorenzo Caggiano,Richard F. W. Jackson,Urszula Grabowska,Alastair Rae,Matthew J. Tozer Org. Biomol. Chem. 2005 3 4117
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Luhan Zhai,Masayuki Nara,Yuko Otani,Tomohiko Ohwada Chem. Commun. 2021 57 8344
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Damodara N. Reddy,Ravula Thirupathi,Erode N. Prabhakaran Chem. Commun. 2011 47 9417
-
Takashi Ohshima,Yukiko Hayashi,Kazushi Agura,Yuka Fujii,Asako Yoshiyama,Kazushi Mashima Chem. Commun. 2012 48 5434
Boc-Ala-OMeに関する追加情報
Introduction to Boc-Ala-OMe (CAS No. 28875-17-4) in Modern Chemical and Pharmaceutical Research
The compound Boc-Ala-OMe, with the chemical name N-Boc-α-amino-n-caproic acid methylester, is a crucial intermediate in the field of organic synthesis and pharmaceutical development. Its Chemical Abstracts Service (CAS) number, CAS No. 28875-17-4, uniquely identifies it in scientific literature and databases. This compound, belonging to the class of protected amino acids, plays a pivotal role in the synthesis of peptides and peptidomimetics, which are essential for drug design and discovery.
In recent years, the demand for high-quality peptide-based therapeutics has surged due to their targeted action and reduced side effects compared to traditional small-molecule drugs. Among the various protected amino acids used in peptide synthesis, Boc-Ala-OMe stands out due to its stability and reactivity profile. The Boc (tert-butoxycarbonyl) group provides an effective protection for the amino group, while the methylester at the carboxyl end ensures solubility and ease of handling in organic solvents.
The significance of Boc-Ala-OMe is further highlighted by its application in the development of novel bioactive molecules. For instance, recent studies have demonstrated its utility in constructing complex peptide sequences that mimic natural bioactive peptides. These synthetic peptides have shown promise in various therapeutic areas, including immunomodulation, anti-inflammatory responses, and even cancer therapy. The ability to precisely control the structure and function of these peptides is largely dependent on the availability of high-purity protected amino acids like Boc-Ala-OMe.
One of the most compelling aspects of working with Boc-Ala-OMe is its compatibility with a wide range of coupling reagents commonly used in peptide synthesis. For example, it can be efficiently coupled with other protected amino acids or activated carboxylates using reagents such as HATU or EDCI. This flexibility makes it an indispensable building block for synthetic chemists aiming to construct intricate peptide architectures.
The pharmaceutical industry has also leveraged Boc-Ala-OMe in the development of enzyme inhibitors and receptor ligands. By strategically incorporating this amino acid into peptide sequences, researchers can design molecules that interact specifically with target enzymes or receptors, thereby modulating biological pathways. Such targeted interactions are key to developing drugs with high efficacy and minimal off-target effects.
Moreover, advancements in solid-phase peptide synthesis (SPPS) have further enhanced the utility of Boc-Ala-OMe. SPPS is a widely used method for synthesizing peptides on an automated platform, which significantly increases yield and purity. The incorporation of Boc-Ala-OMe into SPPS protocols has enabled the rapid assembly of large libraries of peptides for high-throughput screening applications.
In conclusion, Boc-Ala-OMe (CAS No. 28875-17-4) is a versatile and essential compound in modern chemical and pharmaceutical research. Its role as a protected amino acid intermediate has been instrumental in advancing peptide-based therapeutics across various medical disciplines. As research continues to uncover new applications for synthetic peptides, the importance of high-quality intermediates like Boc-Ala-OMe will only continue to grow.
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